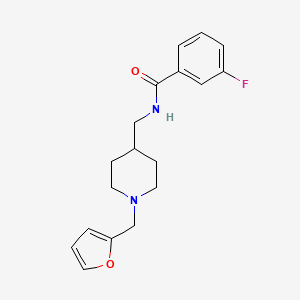

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

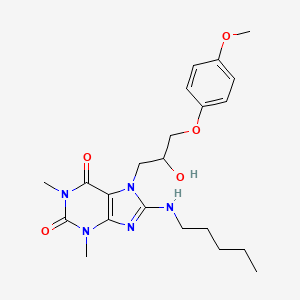

“3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a compound that has been studied for its potential applications in various fields of research and industry. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Structure Analysis

The molecular structure of “3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is complex, with a molecular formula of C18H21FN2O2 and a molecular weight of 316.376. It contains a piperidine moiety, which is a six-membered ring with one nitrogen atom and five carbon atoms .Scientific Research Applications

Potential in Serotonin Receptor Agonism

Research into substituted furo[3,2-b]pyridines, including compounds structurally similar to 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, has revealed their potential as bioisosteres of 5-HT(1F) receptor agonists. These compounds show promise in the treatment of acute migraines due to their potent and selective agonism at the 5-HT(1F) receptor, offering a novel approach to migraine therapy with improved selectivity compared to indole analogues (Mathes et al., 2004).

Role in Tyrosine Kinase Inhibition

The structural and functional analogs of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide have been studied in the context of antineoplastic tyrosine kinase inhibitors, such as Flumatinib, in the treatment of chronic myelogenous leukemia. These compounds undergo significant metabolism in humans, involving processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the complex pharmacokinetics that could influence therapeutic efficacy (Gong et al., 2010).

Imaging Applications in Alzheimer's Disease

Compounds with a similar chemical framework, functioning as selective serotonin 1A (5-HT(1A)) molecular imaging probes, have been utilized in positron emission tomography (PET) studies. These studies have quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, offering insights into the pathophysiology of the disease and potential avenues for therapeutic intervention (Kepe et al., 2006).

Insights into Pharmacokinetics and Hydrolysis

Research on novel anaplastic lymphoma kinase inhibitors with similarities to 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has provided valuable information on the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies underscore the importance of understanding metabolic pathways, including hydrolysis, to optimize therapeutic efficacy and minimize adverse effects (Teffera et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves oxidative addition and transmetalation .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also produce a range of molecular and cellular effects .

properties

IUPAC Name |

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-16-4-1-3-15(11-16)18(22)20-12-14-6-8-21(9-7-14)13-17-5-2-10-23-17/h1-5,10-11,14H,6-9,12-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARNOBQZCOAXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2942084.png)

![7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942086.png)

![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/no-structure.png)

![2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone](/img/structure/B2942091.png)

![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)